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molecular formula C15H21NO5 B8178132 Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate CAS No. 282100-79-2

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate

Cat. No. B8178132
M. Wt: 295.33 g/mol
InChI Key: KNOXVYSIGXFFRD-UHFFFAOYSA-N
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Patent
US08481732B2

Procedure details

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate (0.91 g, 3.1 mmol) was taken up in methanol (30 mL) at rt and the lithium hydroxide monohydrate (0.51 g, 12.3 mmol) in water (10 mL) was added. The reaction was complete after stirring for 2 h. The methanol was removed under reduced pressure to give an aqueous layer which was partitioned between ethyl acetate and 1 N HCl. The organic layer was washed with brine, dried over magnesium sulfate and concentrated under reduced pressure to give 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid (0.89 g, 100%). Analytical LCMS (M+H-Boc)+: m/z=181.9.
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=1)[C:10]([O:12]C)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].O.[OH-].[Li+]>CO.O>[C:1]([O:5][C:6]([NH:8][CH:9]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=1)[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OC)CC1=CC(=CC=C1)O
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.51 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an aqueous layer which
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and 1 N HCl
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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